Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate
Overview
Description
Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate, also known as this compound, is a useful research compound. Its molecular formula is C18H25NO6 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biomarker Development for Tobacco Exposure and Cancer Research
The measurement of human urinary carcinogen metabolites, such as those derived from benzene and naphthol among smokers or non-smokers exposed to environmental tobacco smoke (ETS), provides crucial information about tobacco and cancer. The development and application of biomarkers like NNAL and NNAL-Gluc, derived from tobacco-specific nitrosamines, are instrumental in studies on ETS exposure and tobacco-related cancer risks. This approach underscores the significance of biochemical markers in evaluating carcinogen exposure and metabolism in humans, aiding in cancer research and public health interventions (Hecht, 2002).
Biodegradation and Environmental Remediation
The biodegradation and fate of gasoline ether oxygenates like ethyl tert-butyl ether (ETBE) in soil and groundwater highlight the capabilities of microorganisms to utilize ETBE as a carbon and energy source. This research elucidates aerobic biodegradation pathways, identifying specific enzymes and genetic markers involved in the process. Such studies provide a foundation for employing bioremediation techniques to address pollution from gasoline additives, enhancing environmental cleanup strategies (Thornton et al., 2020).
Drug Discovery and Molecular Pharmacology
Investigations into AKR1C3 inhibitors demonstrate the potential of targeting specific enzymes for the treatment of hormonal and hormone-independent malignancies. The identification of potent and selective inhibitors through patent literature reviews reveals the ongoing efforts in developing new therapeutic agents. Such research contributes to the broader field of medicinal chemistry, offering insights into drug design and the molecular mechanisms underlying cancer and other diseases (Penning, 2017).
Ethylene and Plant Biology
The role of ethylene and its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), in plant biology, extends beyond simple growth regulation. Research on ACC underscores its multifaceted roles, including signaling independently of ethylene, influencing plant growth, and stress responses. Such insights contribute to our understanding of plant hormone biology and its implications for agriculture and horticulture (Van de Poel & Van Der Straeten, 2014).
Properties
IUPAC Name |
benzyl (2R)-2-[(1R,2S)-3-ethoxy-1,2-dihydroxy-3-oxopropyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-2-24-17(22)16(21)15(20)14-10-6-7-11-19(14)18(23)25-12-13-8-4-3-5-9-13/h3-5,8-9,14-16,20-21H,2,6-7,10-12H2,1H3/t14-,15-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZWZAYRGSPQQL-OAGGEKHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1CCCCN1C(=O)OCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]([C@@H]([C@H]1CCCCN1C(=O)OCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448226 | |
Record name | Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160169-48-2 | |
Record name | Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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